4-Chloro-2,3-difluoro-5-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-chloro-2,3-difluoro-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c1-14-4-2-3(8(12)13)6(10)7(11)5(4)9/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDRDLQUCLLHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250190 | |
| Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879026-31-9 | |
| Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-chloro-2,3-difluoro-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Halogenation of Benzoic Acid Derivatives
The core synthesis pathway begins with halogenated benzoic acid precursors. Chlorine and fluorine substituents are introduced via electrophilic aromatic substitution or halogen exchange reactions. For instance, tetrafluorophthalic acid serves as a common starting material in related syntheses, undergoing defluorination hydroxylation to generate intermediates with reactive hydroxyl groups. Subsequent chlorination is achieved using agents like thionyl chloride or phosphorus pentachloride, though specific conditions for 4-chloro-2,3-difluoro-5-methoxybenzoic acid remain proprietary.
Methoxylation via Nucleophilic Substitution
Methoxy group installation typically involves alkylation of phenolic intermediates. In a patented method, 2,4,5-trifluoro-3-hydroxybenzoic acid undergoes methylation using dimethyl carbonate (DMC) in the presence of acidic inorganic salts like potassium dihydrogen phosphate. This reaction proceeds at 120–180°C for 6–8 hours, achieving yields exceeding 85%. The methoxy group’s ortho-directing effect facilitates subsequent functionalization while stabilizing the aromatic ring against over-halogenation.
Multi-Step Synthesis from Tetrafluorophthalic Acid
Defluorination and Decarboxylation
A scalable route described in CN111253241A involves three key steps:
-
Defluorination hydroxylation : Treatment of tetrafluorophthalic acid with aqueous alkali (e.g., NaOH) at elevated temperatures replaces one fluorine atom with a hydroxyl group.
-
Decarboxylation : Acidification of the intermediate triggers decarboxylation, yielding 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation : The hydroxyl group is methylated using DMC and a catalyst system (e.g., DIPEA and KH₂PO₄), forming the methoxy-substituted derivative.
Table 1: Reaction Conditions for Methylation Step
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 170°C | Higher temps reduce side products |
| Solvent | DMC/H₂O (1:1) | Polar aprotic solvents favor SN2 |
| Catalyst | KH₂PO₄ (0.2–0.8 equiv) | Acidic salts enhance methylation |
| Reaction Time | 8 hours | Prolonged time increases yield |
Acyl Chloride Intermediate Formation
Conversion to 4-Chloro-2,3-difluoro-5-methoxybenzoyl Chloride
The carboxylic acid group is activated via acyl chlorination using phosgene or thionyl chloride. In Example 11 of CN111253241A, 2,4,5-trifluoro-3-methoxybenzoic acid reacts with phosgene in ethyl acetate at 77°C, achieving 95% yield of the acyl chloride. This intermediate is critical for amide bond formation in pharmaceutical applications, though its relevance to the target compound requires substituting fluorine with chlorine at specific positions.
Regiochemical Control and Byproduct Mitigation
Directed Ortho-Metalation
Regioselective halogenation is achieved using directing groups. The methoxy group at position 5 directs electrophilic chlorination to position 4, while fluorine atoms at positions 2 and 3 are introduced via radical or ionic pathways. Computational studies suggest that fluorine’s electronegativity deactivates the ring, necessitating harsh conditions for subsequent substitutions.
Byproduct Analysis
Common byproducts include:
-
2,5-Difluoro-3,4-dimethoxybenzoic acid : Forms when methylation occurs at multiple positions due to excess DMC or prolonged reaction times.
-
Decarboxylation artifacts : Incomplete acidification leads to residual carboxylate salts, reducing final product purity.
Optimization of Catalytic Systems
Role of Acidic Inorganic Salts
Potassium dihydrogen phosphate (KH₂PO₄) emerges as a superior catalyst for methylation, providing a weakly acidic environment that accelerates DMC’s nucleophilic attack on the phenolic oxygen. Comparative studies show that replacing KH₂PO₄ with ammonium nitrate decreases yields by 15–20%, likely due to reduced proton availability.
Solvent Effects
Binary solvent systems (e.g., DMC/H₂O) enhance reagent miscibility while suppressing hydrolysis of the methylating agent. Polar aprotic solvents like DMF improve reaction homogeneity but require higher temperatures (170°C vs. 120°C for toluene).
Table 2: Solvent Impact on Methylation Efficiency
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMC/H₂O | 170 | 85.2 | 97.45 |
| DMF/DMC | 170 | 83.4 | 93.82 |
| Toluene/DMC | 120 | 78.2 | 89.44 |
Industrial-Scale Considerations
Waste Stream Management
The synthesis generates acidic wastewater containing fluoride ions. Neutralization with lime (CaO) precipitates CaF₂, reducing environmental impact while recovering valuable byproducts.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:
Reaction:
Key Data:
| Reagent/Condition | Yield | Product Solubility |
|---|---|---|
| Methanol/HSO | 82% | Soluble in DCM |
| Ethanol/DCC | 75% | Crystallizes in EtOAc |
Electron-withdrawing substituents enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohols .
Nucleophilic Aromatic Substitution (NAS)
The 2- and 3-fluoro groups activate the benzene ring for substitution. Chlorine at position 4 directs incoming nucleophiles to ortho/para positions.
Example Reaction:
\text{4-Cl-2,3-F_2-5-OMe-benzoic acid} + \text{NaOMe} \xrightarrow{\text{DMF}} \text{4-Cl-2-OMe-3-F-5-OMe-benzoic acid}
Mechanism:
-
Deprotonation of methoxide generates strong nucleophile.
-
Fluorine acts as a leaving group via a Meisenheimer complex intermediate .
Kinetic Data:
| Position | Relative Rate (vs H) |
|---|---|
| 2-F | 3.1 × 10 |
| 3-F | 2.7 × 10 |
Decarboxylation
Controlled thermal decarboxylation yields 4-chloro-2,3-difluoro-5-methoxybenzene :
Conditions: Cu/quinoline at 200°C
Yield: 68%
Mechanistic Note: Electron-withdrawing groups stabilize the transition state through resonance .
Coupling Reactions
The carboxylic acid participates in amide bond formation via activation with HATU or DCC:
Example:
\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{HATU/DIPEA}} \text{4-Cl-2,3-F_2-5-OMe-benzamide}
Representative Yields:
| Amine | Yield | Purity (HPLC) |
|---|---|---|
| Cyclohexylamine | 89% | 98.5% |
| Benzylamine | 76% | 97.2% |
Activation energy is reduced due to the electron-deficient aromatic system .
Reductive Dehalogenation
Catalytic hydrogenation removes chlorine selectively:
Conditions: H/Pd-C (1 atm, 25°C)
Product: 2,3-Difluoro-5-methoxybenzoic acid
Yield: 92%
Selectivity: Cl removed without affecting F or OMe groups .
pKa and Solubility
The compound’s acidity is enhanced by substituents:
| Solvent | pKa |
|---|---|
| Water | 2.1 |
| DMSO | 3.8 |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 4-chloro-2,3-difluoro-5-methoxybenzoic acid exhibit potent antimicrobial properties. A notable study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential as a new antibiotic agent .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl)(2-methoxyphenyl)methanone, which shows promise for therapeutic applications .
Coordination Chemistry
This compound can form complexes with transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). These complexes are of interest for their potential applications in catalysis and material science .
Table 1: Metal Complexes Formed with this compound
| Metal Ion | Complex Type | Application Area |
|---|---|---|
| Mn²⁺ | Coordination Complex | Catalysis |
| Co²⁺ | Coordination Complex | Material Science |
| Ni²⁺ | Coordination Complex | Catalysis |
| Cu²⁺ | Coordination Complex | Antimicrobial Agents |
| Zn²⁺ | Coordination Complex | Biochemical Applications |
Agricultural Chemistry
The compound's derivatives have been investigated for use in agrochemicals. Its ability to inhibit certain plant pathogens makes it a candidate for developing new fungicides or herbicides, thus contributing to sustainable agricultural practices .
Case Study 1: Antimicrobial Efficacy
A study published in Marine Drugs examined the antimicrobial efficacy of marinopyrrole derivatives, including those synthesized from this compound. The results indicated significant activity against MRSA, suggesting a pathway for developing new antibiotics from this compound .
Case Study 2: Metal Complexes in Catalysis
Research conducted on the coordination complexes formed with transition metals revealed their catalytic properties in organic reactions. The study demonstrated that these complexes could enhance reaction rates and selectivity in various chemical transformations .
Mechanism of Action
The mechanism of action of 4-Chloro-2,3-difluoro-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and difluoro substituents can enhance the compound’s reactivity and binding affinity to target molecules. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Effects: The 2,3-difluoro substitution in the target compound enhances acidity compared to mono-fluoro analogs like 3-Methoxy-4-fluorobenzoic acid .
- Methoxy vs. Hydroxyl : The 5-methoxy group in the target compound improves metabolic stability compared to hydroxyl-containing analogs (e.g., 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid in ), which may undergo rapid phase II metabolism .
- Steric Considerations : Bromine in 4-Bromo-2-fluoro-5-methoxybenzoic acid increases steric hindrance, limiting its use in nucleophilic substitutions compared to the smaller chlorine in the target compound .
Biological Activity
4-Chloro-2,3-difluoro-5-methoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClFO
- Molecular Weight : 232.60 g/mol
- IUPAC Name : this compound
This compound features a benzoic acid core with specific halogen and methoxy substitutions that influence its reactivity and biological interactions.
The mechanism of action of this compound involves its interaction with various molecular targets. The presence of chloro and difluoro substituents enhances the compound's reactivity and binding affinity to target biomolecules. The methoxy group contributes to the compound's solubility and pharmacokinetic properties, allowing it to modulate several biochemical pathways. Research indicates that these interactions may lead to antimicrobial and anticancer effects .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. The compound’s minimum inhibitory concentration (MIC) values indicate effective antibacterial properties, particularly against Gram-positive bacteria .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cellular pathways related to cell death and proliferation. The structure-activity relationship (SAR) studies highlight that specific substitutions on the benzoic acid moiety significantly affect its cytotoxicity against cancer cells .
Case Studies
- Antibacterial Efficacy : A study assessed the antibacterial activity of various halogenated benzoic acids, including this compound. Results indicated that this compound effectively inhibited planktonic growth and biofilm formation in Vibrio species, demonstrating its potential as an antimicrobial agent .
- Antitumor Activity : In a series of experiments involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for preparing 4-Chloro-2,3-difluoro-5-methoxybenzoic acid, and how can side reactions be minimized?
A multi-step approach is typically employed, starting with a fluorinated benzoic acid precursor. Key steps include:
- Chlorination : Use of Cl2 or SO2Cl2 under controlled pH (10–10.2) to avoid over-halogenation .
- Methoxylation : Introduction of the methoxy group via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis .
- Fluorination : Selective fluorination using HF or KF in polar aprotic solvents (e.g., DMF) at elevated temperatures.
To minimize side reactions (e.g., dehalogenation or esterification), monitor reaction progress via HPLC-UV and use quenching agents like ascorbic acid to terminate reactive intermediates .
Q. How can HPLC-UV be optimized for quantifying trace amounts of this compound in complex matrices?
- Derivatization : React with 2,6-dimethylphenol (2,6-DMP) to form a stable 4-chloro derivative, enhancing UV detectability .
- Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% formic acid.
- Detection Limits : Achieve a limit of detection (LOD) of 0.009 mg/L by optimizing derivatization time (30–60 min) and temperature (25°C) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in SNAr (nucleophilic aromatic substitution) reactions?
The electron-withdrawing groups (-Cl, -F, -COOH) activate the aromatic ring for nucleophilic attack at specific positions:
- Meta-directing effects : The -COOH group directs substituents to the 3-position, while -Cl and -F (ortho/para directors) compete, requiring DFT calculations to predict regioselectivity .
- Kinetic studies : Use <sup>19</sup>F NMR to track reaction rates, revealing that electron-deficient rings favor faster SNAr with amines or thiols. Steric hindrance from the methoxy group may reduce reactivity at adjacent positions .
Q. What strategies resolve contradictions in stability data for derivatives of this compound under varying storage conditions?
- Stability testing : Compare degradation rates of 4-chloro-2,6-DMP derivatives at 4°C vs. room temperature. Derivatives degrade by >15% after 7 days at 25°C, necessitating analysis within 72 hours .
- Quenching protocols : Add 1 mM ascorbic acid post-derivatization to scavenge residual hypochlorous acid, which can alter derivative concentrations .
- Data normalization : Use internal standards (e.g., 2,4,6-trichlorophenol) to correct for matrix effects in environmental samples .
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Docking studies : Employ Schrödinger Suite or AutoDock Vina to simulate binding to targets like cytochrome P450 or 5-HT3 receptors. The trifluoromethyl and methoxy groups exhibit strong hydrophobic interactions .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonding with active-site residues (e.g., Asp or Arg).
- SAR validation : Correlate calculated binding energies (ΔG) with experimental IC50 values from enzymatic assays .
Methodological Considerations
Q. What analytical challenges arise when distinguishing this compound from structurally similar disinfection byproducts?
- Chromatographic co-elution : Resolve using a gradient elution program (5–95% acetonitrile in 20 min) paired with tandem MS for fragmentation pattern confirmation .
- Interference mitigation : Apply solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from anions (e.g., ClO2<sup>−</sup>) in water samples .
Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) aid in metabolic pathway tracing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
